3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine
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Overview
Description
3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine is a complex organic compound characterized by the presence of both furan and azetidine rings, along with sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine typically involves multi-step organic reactions. One common approach is the reaction of furan-2-ylmethyl sulfonyl chloride with azetidine in the presence of a base, followed by the introduction of the phenylsulfonyl group through a sulfonylation reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale production could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of reactive functional groups. The sulfonyl groups may play a role in binding to biological targets, while the furan and azetidine rings could contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-((Furan-2-ylmethyl)sulfonyl)azetidine: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
1-(Phenylsulfonyl)azetidine: Lacks the furan-2-ylmethyl group, potentially affecting its reactivity and applications.
Uniqueness
3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine is unique due to the combination of furan, azetidine, and sulfonyl groups in a single molecule
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(furan-2-ylmethylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c16-21(17,11-12-5-4-8-20-12)14-9-15(10-14)22(18,19)13-6-2-1-3-7-13/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHLHMRFHJGHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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